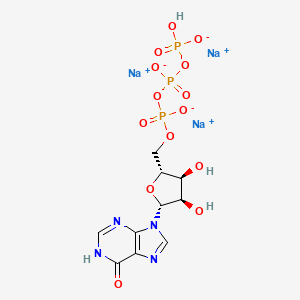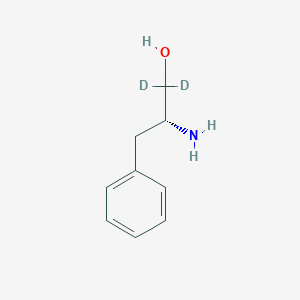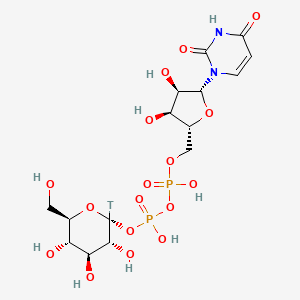
Uridine 5'-diphosphoglucose
Overview
Description
Uridine 5’-diphosphoglucose (also known as UDP-glucose) is a nucleotide sugar . It consists of a uracil base, ribose sugar, and two phosphate groups . It is the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .
Synthesis Analysis
Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It has been used in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry .
Molecular Structure Analysis
The empirical formula of Uridine 5’-diphosphoglucose is C15H22N2Na2O17P2 . Its molecular weight is 610.27 . The structure consists of the pyrophosphate group, ribose, glucose, and uracil .
Chemical Reactions Analysis
Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .
Physical And Chemical Properties Analysis
Uridine 5’-diphosphoglucose is a white powder, soluble in water . It is stable under recommended storage conditions . The solubility in water is 50 mg/mL, clear . It should be stored at a temperature of -20°C .
Scientific Research Applications
Neuroimmune System Research : UDPG activates the P2Y(14) receptor, a G-protein-coupled receptor in the neuroimmune system. Modifications of UDPG, such as substitution with small alkyl or aryl groups, have shown selectivity and potency in activating the human P2Y(14) receptor. This has implications for neurological and immune system research (Das et al., 2010).
Cancer Treatment Research : UDPG has been used as a rescuing agent from 5-fluorouracil toxicity in mice. This suggests potential applications in enhancing the therapeutic index of cancer treatments and reducing toxic side effects (Codacci-Pisanelli et al., 1997).
Pharmacological Studies : UDPG has been shown to activate an orphan G protein-coupled receptor, suggesting that sugar-nucleotides like UDPG may serve as extracellular signaling molecules, offering new avenues in pharmacological research (Chambers et al., 2000).
Metabolic Enzyme Research : UDPG dehydrogenase, involved in converting UDPG to UDP-glucuronic acid, has been studied in calf vitreous hyalocytes. This enzyme plays a role in vitreous metabolism, important for ocular health and disease research (Jacobson, 1967).
Neuromuscular Transmission Studies : The effect of UDPG on neuromuscular transmission and glucose metabolism has been explored, indicating potential in studying muscular and metabolic disorders (Pastoris et al., 1979).
Liver Disease Treatment : Clinical experimentation with UDPG has shown efficacy in treating acute and serious liver diseases, suggesting its potential therapeutic applications in hepatology (Fiori & Mazza, 1976).
Biochemical Synthesis : UDPG has been used in the enzymatic synthesis of carbohydrates and studied for its role in the formation of various acyl donor molecules, which is significant in plant biochemistry and agriculture research (Mock & Strack, 1993).
Safety And Hazards
Uridine 5’-diphosphoglucose is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accident or unwellness, seek medical advice immediately .
Future Directions
Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . Abnormal growth occurred in both vegetative and reproductive tissue of plants with reduced UDP-Glucose levels, and this could be rescued by exogenous UDP-Glucose . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-KRKHQQIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphosphoglucose | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



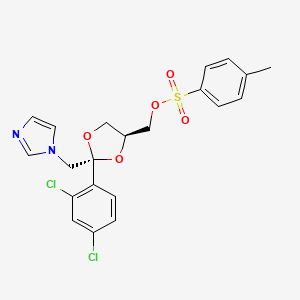
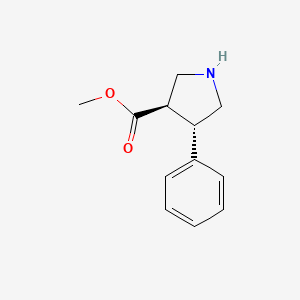
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

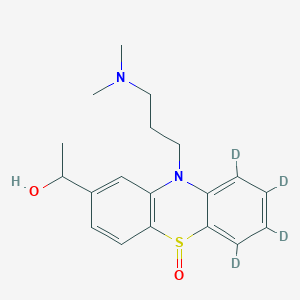
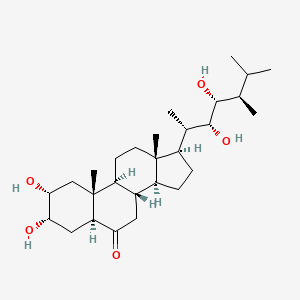
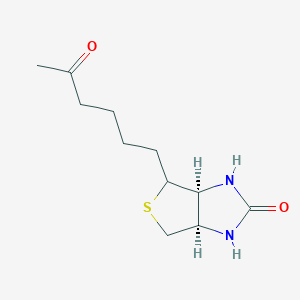
![[1'-13C]uridine](/img/structure/B1146227.png)
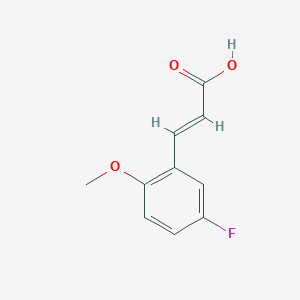
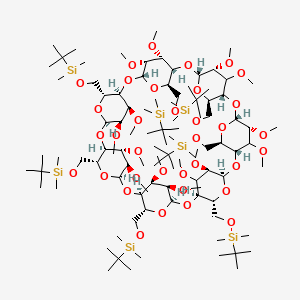
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
